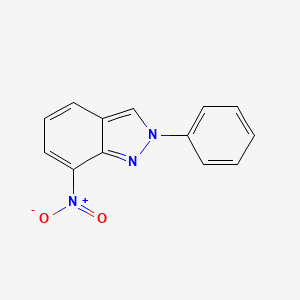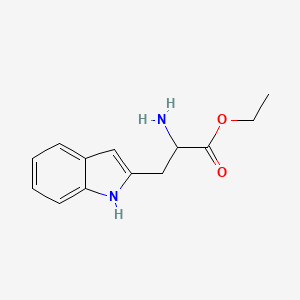
7-Nitro-2-phenyl-2H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Nitro-2-phenyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound features a nitro group at the seventh position and a phenyl group at the second position of the indazole ring, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-2-phenyl-2H-indazole can be achieved through several methods. One common approach involves the nitration of 2-phenyl-2H-indazole. This can be done using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the seventh position.
Another method involves the cyclization of 2-azidobenzaldehyde with phenylhydrazine under acidic conditions, followed by nitration. This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Nitro-2-phenyl-2H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: 7-Amino-2-phenyl-2H-indazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
Applications De Recherche Scientifique
7-Nitro-2-phenyl-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of 7-Nitro-2-phenyl-2H-indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, leading to inhibition of their activity. This compound is known to inhibit nitric oxide synthase, which plays a role in various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Amino-2-phenyl-2H-indazole: The reduced form of 7-Nitro-2-phenyl-2H-indazole, with different biological activities.
7-Nitroindazole: Similar structure but without the phenyl group at the second position.
Uniqueness
This compound is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61063-06-7 |
|---|---|
Formule moléculaire |
C13H9N3O2 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
7-nitro-2-phenylindazole |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)12-8-4-5-10-9-15(14-13(10)12)11-6-2-1-3-7-11/h1-9H |
Clé InChI |
PCRLGKNEZFVIGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C3C=CC=C(C3=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873988.png)



![5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine](/img/structure/B11874015.png)


![2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11874042.png)
![4H-Thieno[3,2-c][1]benzopyran-4-one, 3-ethyl-](/img/structure/B11874056.png)


![8-(2,2,2-Trifluoroacetyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11874074.png)

